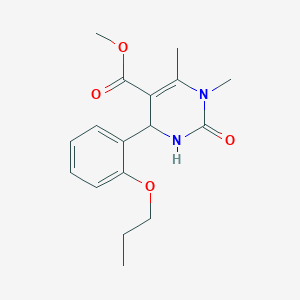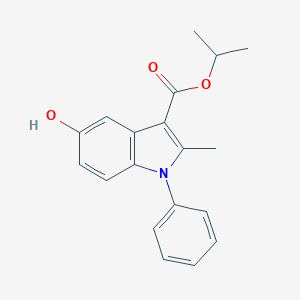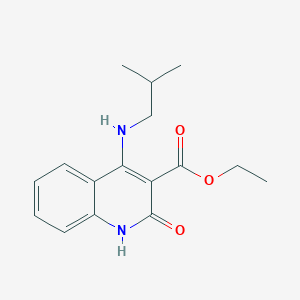
Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as MDPV, is a synthetic cathinone that has been identified as a new psychoactive substance. It was first synthesized in the 1960s and has been used as a research chemical for its stimulant properties. MDPV has gained popularity in recent years as a recreational drug, but its scientific research applications are still being explored.
Mécanisme D'action
Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate binds to the dopamine and norepinephrine transporters, blocking the reuptake of these neurotransmitters. This leads to increased levels of dopamine and norepinephrine in the synaptic cleft, resulting in increased stimulation of the central nervous system.
Biochemical and Physiological Effects:
Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and reduced blood flow to the extremities. Long-term use of Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been associated with neurotoxicity and damage to dopamine and serotonin neurons.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been used in laboratory experiments to study its effects on the central nervous system. Its potency and selectivity for dopamine and norepinephrine reuptake inhibition make it a useful tool for studying these neurotransmitter systems. However, its potential for abuse and neurotoxicity limit its usefulness in laboratory experiments.
Orientations Futures
Future research on Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate could focus on its potential as a therapeutic agent for conditions such as attention deficit hyperactivity disorder (ADHD) and depression. It could also be used to study the mechanisms of addiction and the long-term effects of stimulant use on the brain. Additionally, research could explore the development of safer and more effective drugs that target the dopamine and norepinephrine systems.
Méthodes De Synthèse
Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be synthesized using various methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The most common method involves the Mannich reaction, which involves the condensation of 3,4-methylenedioxyphenylpropan-2-one with formaldehyde and dimethylamine.
Applications De Recherche Scientifique
Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This can result in stimulant effects such as increased alertness, euphoria, and increased heart rate.
Propriétés
Nom du produit |
Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate |
|---|---|
Formule moléculaire |
C17H22N2O4 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
methyl 3,4-dimethyl-2-oxo-6-(2-propoxyphenyl)-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-5-10-23-13-9-7-6-8-12(13)15-14(16(20)22-4)11(2)19(3)17(21)18-15/h6-9,15H,5,10H2,1-4H3,(H,18,21) |
Clé InChI |
QYQRHZPMQCLGLP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C2C(=C(N(C(=O)N2)C)C)C(=O)OC |
SMILES canonique |
CCCOC1=CC=CC=C1C2C(=C(N(C(=O)N2)C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)

![N-benzyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B259507.png)

![N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide](/img/structure/B259510.png)


![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B259520.png)
![N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine](/img/structure/B259523.png)


![Methyl 2-[({4-nitrophenyl}carbonyl)amino]-4-methyl-5-(morpholin-4-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B259533.png)
![N-[3-cyano-4-methyl-5-(morpholin-4-ylcarbonyl)thien-2-yl]cyclopropanecarboxamide](/img/structure/B259534.png)